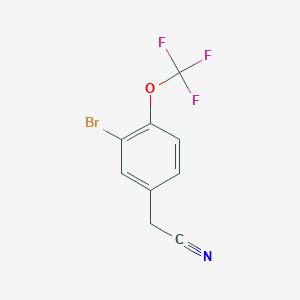

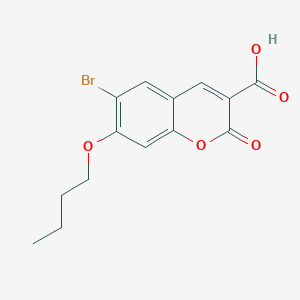

![molecular formula C15H9Cl2NO2 B2941540 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one CAS No. 866010-42-6](/img/structure/B2941540.png)

2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoxazines consist of a benzene ring fused to an oxazine ring . The different isomers depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .

Synthesis Analysis

1,3-Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde .Molecular Structure Analysis

The molecular formula of benzoxazines is C8H7NO . The structure consists of a benzene ring fused to an oxazine ring .Chemical Reactions Analysis

Polybenzoxazines, also called benzoxazine resins, are a class of polymers that are produced from the ring-opening polymerization of 3-phenyl-2,4-dihydro-1,3-benzoxazine monomers and its chemical derivatives .科学的研究の応用

Antimicrobial Activity

Benzoxazinoids have been investigated for their antimicrobial properties. Research has shown that while natural monomeric benzoxazinoids may not be potent antimicrobial agents on their own, the 1,4-benzoxazin-3-one backbone serves as a promising scaffold for designing new antimicrobial compounds. Synthetic derivatives of this backbone have demonstrated potent activity against pathogenic fungi, such as Candida albicans, and bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antimicrobial effects (de Bruijn, Gruppen, & Vincken, 2018).

Health-Protecting Properties

Benzoxazinoids (BXs) have also been identified for their potential pharmacological and health-protecting properties. Found in mature cereal grains and bakery products, BXs have been linked to antimicrobial, anticancer, reproductive system stimulatory, central nervous system stimulatory, immunoregulatory, and appetite- and weight-reducing effects in various in vitro and animal model studies. These findings suggest that BXs could contribute to the health benefits associated with wholegrain consumption and may have potential as functional food ingredients (Adhikari et al., 2015).

Antitumor and Anticancer Activities

The benzoxazine class of compounds, closely related to benzoxazinoids, has been recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, antituberculosis, antioxidant, and anticancer activities. The diverse pharmacological properties and the presence of multiple modification sites on the benzoxazine scaffold have attracted significant interest from medicinal chemists. This interest is driven by the potential of benzoxazine derivatives to serve as therapeutic candidates with desired biological properties (Tang, Tan, Chen, & Wan, 2022).

Radical Scavenging and Antioxidant Capacity

Compounds with benzoxazine and related structures have been evaluated for their radical scavenging and antioxidant capacities. These activities are crucial for neutralizing active oxygen species and preventing free radical processes that can lead to cellular damage and various diseases. The presence of specific functional groups, such as the 3´,4´-dihydroxy group (catechol) in the benzoxazine nucleus, is important for enhancing radical scavenging activity. This suggests the potential therapeutic applications of these compounds in managing conditions caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).

作用機序

Target of Action

Benzoxazine rings, which are part of the compound’s structure, form the central chemical structure of a number of pharmaceutical drugs . For instance, some benzoxazines have been reported to act as pancreatic β-cell K_ATP channel openers .

Mode of Action

Similar benzoxazines have been found to be less active as inhibitors of glucose-induced insulin release . This suggests that they may interact with their targets to modulate insulin release, although the exact mechanism remains unclear.

Biochemical Pathways

Given the reported action on pancreatic β-cell k_atp channels , it can be inferred that the compound may influence insulin signaling pathways.

Result of Action

Based on the reported action on pancreatic β-cell k_atp channels , it can be inferred that the compound may have an effect on insulin release and glucose regulation.

特性

IUPAC Name |

2,4-dichloro-6,12b-dihydroisoindolo[2,3-c][1,3]benzoxazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-8-5-11-13-9-3-1-2-4-10(9)15(19)18(13)7-20-14(11)12(17)6-8/h1-6,13H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZAFCCJZYEKGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C(C3=CC=CC=C3C2=O)C4=C(O1)C(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

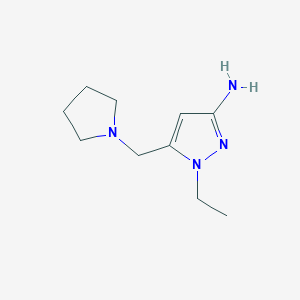

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2941457.png)

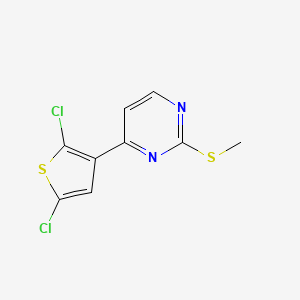

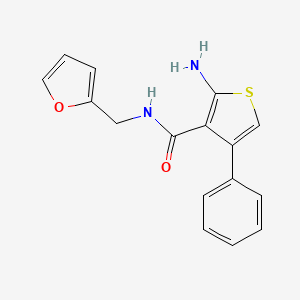

![N-benzyl-N-ethyl-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2941460.png)

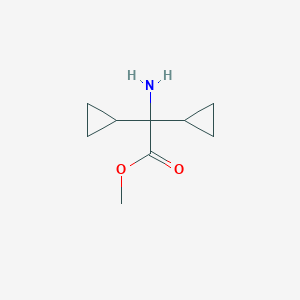

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide](/img/structure/B2941461.png)

![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3-(1-methyl-1h-pyrazol-4-yl)propanoic acid](/img/structure/B2941462.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2941469.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2,2-diphenylacetamide](/img/structure/B2941474.png)

![N-{4-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2941476.png)

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2941479.png)